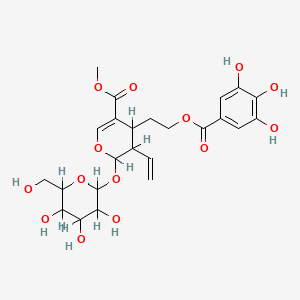
Pochonin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pochonin C is a natural product found in Pochonia chlamydosporia with data available.
Scientific Research Applications
Modular Asymmetric Synthesis
- Synthesis and Configuration : A significant aspect of research on Pochonin C involves its modular asymmetric synthesis. Barluenga et al. (2004) successfully synthesized this compound in a series of steps, confirming the configuration of its chlorine-bearing center as S (Barluenga et al., 2004).
Heat Shock Protein 90 (Hsp90) Inhibition
- Relation to Hsp90 and Drug Discovery : The pochonin family, including this compound, has been found to bind to the heat shock protein 90 (Hsp90), a target for intensive drug discovery efforts. Karthikeyan et al. (2012) elaborated on the synthesis of pochonin E and F and their conversion to potent Hsp90 inhibitors, suggesting a similar potential for this compound (Karthikeyan et al., 2012).
- Synthesis for Hsp90 Inhibition : Moulin et al. (2005) focused on the synthesis of this compound and its application as an Hsp90 inhibitor. They highlighted the importance of this pathway for the functional maturation of various oncogenes, making this compound a significant compound in cancer research (Moulin et al., 2005).
Diverse Biological Activities
- Antiviral and Anti-Inflammatory Activities : Pochonin D, closely related to this compound, has been studied for its antiviral and anti-inflammatory activities, particularly against rhinovirus infection. This indicates a broader spectrum of potential biological activities for this compound and its analogs (Song et al., 2018).
Properties
Molecular Formula |
C18H18Cl2O6 |
|---|---|
Molecular Weight |
401.2 g/mol |
IUPAC Name |
(4S,6S,8Z,10E)-7,15-dichloro-6,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),8,10,15,17-pentaene-2,12-dione |
InChI |
InChI=1S/C18H18Cl2O6/c1-9-6-13(22)12(19)5-3-2-4-10(21)7-11-16(18(25)26-9)14(23)8-15(24)17(11)20/h2-5,8-9,12-13,22-24H,6-7H2,1H3/b4-2+,5-3-/t9-,12?,13-/m0/s1 |
InChI Key |
MQEXBOUTQRMRFJ-NOEJZYACSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](C(/C=C\C=C\C(=O)CC2=C(C(=CC(=C2Cl)O)O)C(=O)O1)Cl)O |
SMILES |
CC1CC(C(C=CC=CC(=O)CC2=C(C(=CC(=C2Cl)O)O)C(=O)O1)Cl)O |
Canonical SMILES |
CC1CC(C(C=CC=CC(=O)CC2=C(C(=CC(=C2Cl)O)O)C(=O)O1)Cl)O |
Synonyms |
pochonin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


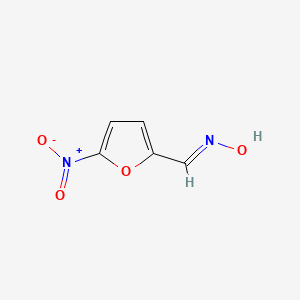
![4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1239716.png)
![(3R,3'R,4'S,6'R,8'S,8'aS)-6'-(4-hydroxyphenyl)-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1239720.png)
![N'-{(E)-[5-(3-bromophenyl)furan-2-yl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B1239722.png)
![4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B1239723.png)
![methyl 2-[[[(2S,3S,5R)-3-azido-5-(5-bromo-6-methoxy-5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-(4-bromophenoxy)phosphoryl]amino]propanoate](/img/structure/B1239724.png)
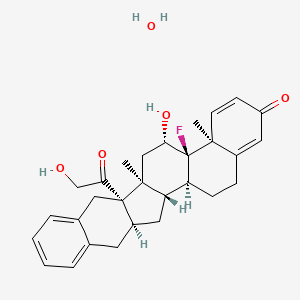
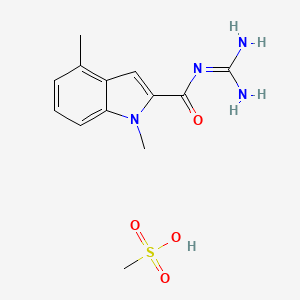
![(1R,3S,7R,8R)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine](/img/structure/B1239730.png)
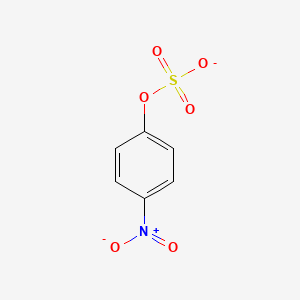
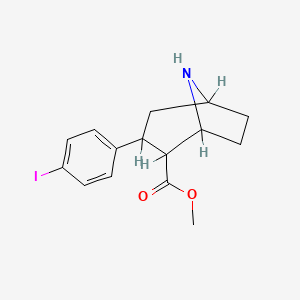
![6-chloro-2-[(1H-1,2,4-triazol-5-ylthio)methyl]imidazo[1,2-a]pyridine](/img/structure/B1239734.png)
